molecular formula C13H15N3O3S2 B2484204 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2320682-04-8

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2484204
CAS No.: 2320682-04-8
M. Wt: 325.4
InChI Key: ZEAVSFODYHERFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3S2 and its molecular weight is 325.4. The purity is usually 95%.
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Biological Activity

The compound 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a derivative of thiazolidine and has garnered interest due to its potential biological activities. This article reviews its synthesis, biological effects, mechanism of action, and related case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophen derivatives with thiazolidine diones. Methods often include using appropriate solvents and catalysts to enhance yield and purity. The general synthetic route includes:

  • Formation of Thiazolidine Derivative : Reacting thioamides with acetylene dicarboxylate.
  • Substitution Reactions : Modifying the piperidine ring to introduce the thiophen group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies have demonstrated that thiazolidine derivatives can inhibit cancer cell proliferation. The mechanism appears to involve the modulation of apoptosis pathways and inhibition of specific kinases associated with tumor growth. For example, compounds from this class have been tested against breast cancer cell lines, showing a dose-dependent reduction in cell viability .

Anti-inflammatory Effects

Thiazolidine derivatives have also been investigated for their anti-inflammatory properties. The compound is believed to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound can bind to specific receptors, altering their activity and downstream signaling pathways.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of thiazolidine derivatives against clinical isolates. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS) and activation of caspases .

Data Summary

Activity Type Effectiveness Mechanism
AntimicrobialHigh potency against bacteriaInhibition of bacterial cell wall synthesis
AnticancerSignificant reduction in cell viabilityInduction of apoptosis
Anti-inflammatoryReduced cytokine levelsInhibition of COX enzymes

Properties

IUPAC Name

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c17-11-8-21-13(19)16(11)9-3-5-15(6-4-9)12(18)14-10-2-1-7-20-10/h1-2,7,9H,3-6,8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAVSFODYHERFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.